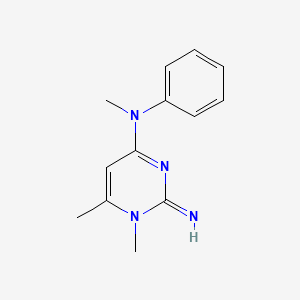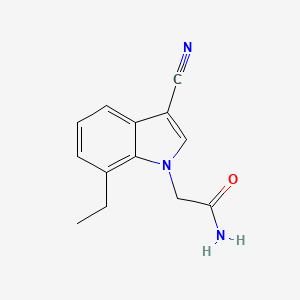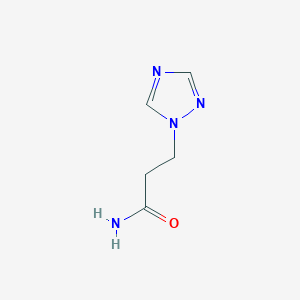
3-(1H-1,2,4-triazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-1,2,4-triazol-1-yl)propanamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The structure of this compound consists of a triazole ring attached to a propanamide group, making it a valuable building block in medicinal chemistry and organic synthesis.
准备方法
The synthesis of 3-(1H-1,2,4-triazol-1-yl)propanamide can be achieved through various synthetic routes. . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine. For instance, N-guanidinosuccinimide can react with amines under microwave irradiation to yield the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
3-(1H-1,2,4-triazol-1-yl)propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole derivatives with different functional groups, while reduction can lead to the formation of amine derivatives .
科学研究应用
3-(1H-1,2,4-triazol-1-yl)propanamide has numerous applications in scientific research. In chemistry, it serves as a building block for the synthesis of bioactive triazole-fused heterocycles . In biology and medicine, it has been studied for its potential as an inhibitor of kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These properties make it a promising candidate for the development of new therapeutic agents. Additionally, its antifungal and antibacterial activities have been explored for potential use in treating infections .
作用机制
The mechanism of action of 3-(1H-1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit kinases by binding to their active sites, thereby preventing their activity . This inhibition can lead to the disruption of cellular signaling pathways, ultimately affecting cell growth and proliferation. The compound’s interaction with lysine-specific demethylase 1 and acidic mammalian chitinase also contributes to its biological effects .
相似化合物的比较
3-(1H-1,2,4-triazol-1-yl)propanamide can be compared with other similar compounds, such as 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides . While both compounds share a triazole ring, their functional groups and biological activities may differ. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides have been reported to possess potent inhibitory activities against various enzymes and pathogens . The unique structural features of this compound, such as its specific amide group, contribute to its distinct pharmacological profile.
属性
分子式 |
C5H8N4O |
|---|---|
分子量 |
140.14 g/mol |
IUPAC 名称 |
3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C5H8N4O/c6-5(10)1-2-9-4-7-3-8-9/h3-4H,1-2H2,(H2,6,10) |
InChI 键 |
XWKHZZGMYLTPCR-UHFFFAOYSA-N |
规范 SMILES |
C1=NN(C=N1)CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzyl N-[2-oxo-2-(N-propylanilino)ethyl]carbamate](/img/structure/B13103198.png)
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
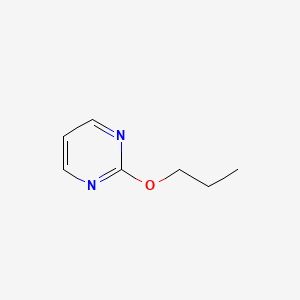
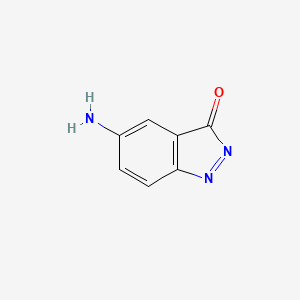
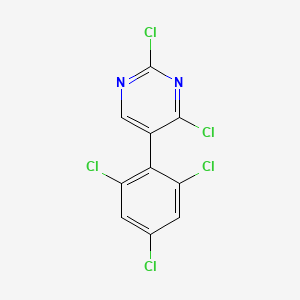
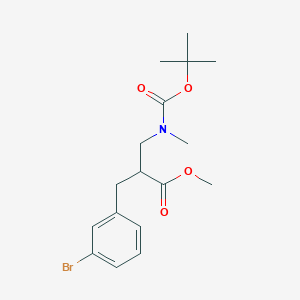



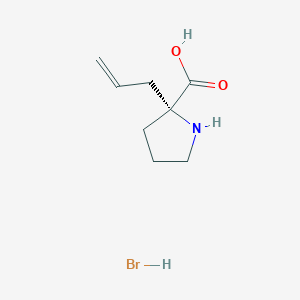
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)

